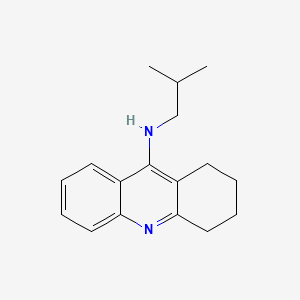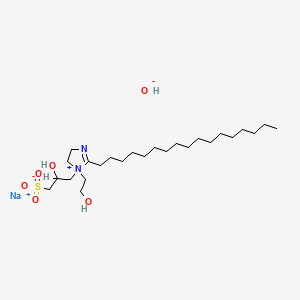
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Introduction of Functional Groups: The hydroxyl and sulfonate groups are introduced through subsequent reactions involving appropriate reagents such as alcohols and sulfonating agents.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound can be used as a solvent or catalyst in various organic reactions due to its ionic nature and stability.
Biology
In biological research, it may be used as a surfactant or emulsifying agent in formulations for drug delivery or biochemical assays.
Medicine
In medicine, it could be explored for its potential as an antimicrobial agent or in the formulation of pharmaceuticals.
Industry
In industry, it may find applications in the production of specialty chemicals, coatings, and materials due to its unique properties.
作用机制
The mechanism by which Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide exerts its effects involves interactions with molecular targets such as enzymes, cell membranes, and proteins. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions, influencing the compound’s activity and stability.
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium acetate
- 1-Hexyl-3-methylimidazolium bromide
Uniqueness
Compared to these similar compounds, Sodium 2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-1H-imidazolium hydroxide has unique functional groups that confer specific properties such as enhanced solubility and reactivity. The presence of long alkyl chains and multiple functional groups makes it particularly versatile for various applications.
属性
CAS 编号 |
14350-98-2 |
|---|---|
分子式 |
C25H51N2NaO6S |
分子量 |
530.7 g/mol |
IUPAC 名称 |
sodium;3-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C25H50N2O5S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-26-18-19-27(25,20-21-28)22-24(29)23-33(30,31)32;;/h24,28-29H,2-23H2,1H3;;1H2/q;+1;/p-1 |
InChI 键 |
FKHUODNVGOLIJR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




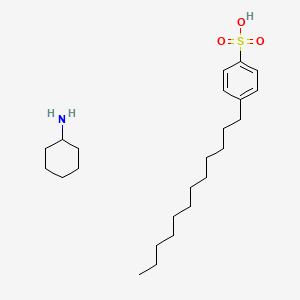
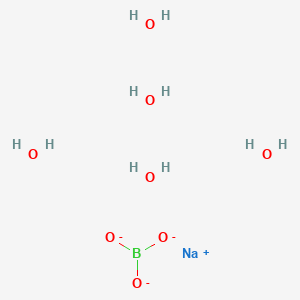
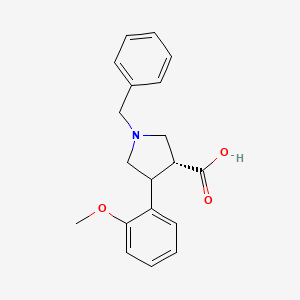
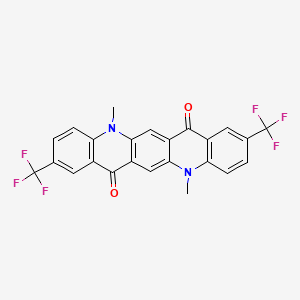
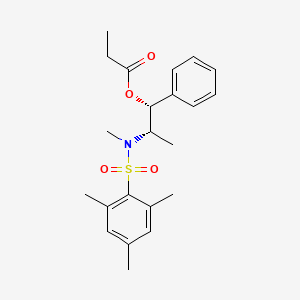
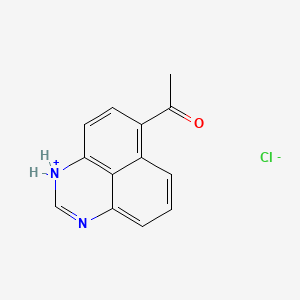
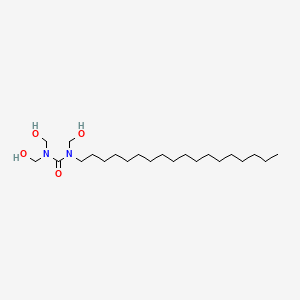

![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


